molecular formula C7H14ClN3O2S B6605017 7-azidoheptane-1-sulfonyl chloride CAS No. 2169411-86-1

7-azidoheptane-1-sulfonyl chloride

Cat. No.: B6605017
CAS No.: 2169411-86-1
M. Wt: 239.72 g/mol
InChI Key: HAIBJMTVNOSXKS-UHFFFAOYSA-N
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Description

7-azidoheptane-1-sulfonyl chloride: is an organic compound that contains both an azide group and a sulfonyl chloride group The azide group is known for its high reactivity and is often used in click chemistry, while the sulfonyl chloride group is a versatile functional group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-azidoheptane-1-sulfonyl chloride typically involves the reaction of 7-chloroheptane-1-sulfonyl chloride with sodium azide. The reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and careful handling due to the potential explosiveness of azides .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Safety measures would be paramount due to the hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 7-azidoheptane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 7-azidoheptane-1-sulfonyl chloride primarily involves its azide and sulfonyl chloride groups. The azide group can participate in nucleophilic substitution and cycloaddition reactions, while the sulfonyl chloride group can act as an electrophile in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

Comparison with Similar Compounds

Uniqueness: 7-azidoheptane-1-sulfonyl chloride is unique due to the presence of both the azide and sulfonyl chloride groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .

Properties

IUPAC Name

7-azidoheptane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN3O2S/c8-14(12,13)7-5-3-1-2-4-6-10-11-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBJMTVNOSXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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